molecular formula C9H9NO B3117271 5-Methoxy-2-methylbenzonitrile CAS No. 22246-19-1

5-Methoxy-2-methylbenzonitrile

Cat. No. B3117271
CAS RN: 22246-19-1
M. Wt: 147.17 g/mol
InChI Key: BHWYFZMTYODWOD-UHFFFAOYSA-N
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Description

5-Methoxy-2-methylbenzonitrile, also known as 2-Methoxy-5-methylbenzonitrile, is a chemical compound with the molecular formula C9H9NO . It has an average mass of 147.174 Da and a monoisotopic mass of 147.068420 Da .


Molecular Structure Analysis

The molecular structure of this compound consists of a benzene ring substituted with a methoxy group (OCH3), a methyl group (CH3), and a nitrile group (CN) .


Physical And Chemical Properties Analysis

This compound is a solid substance . It has a refractive index of 1.5430 and a density of 1.063 g/mL at 25 °C . Its boiling point is 160 °C at 15 mmHg .

Scientific Research Applications

Corrosion Inhibition

5-Methoxy-2-methylbenzonitrile derivatives have been studied for their corrosion inhibition properties. For instance, 2-aminobenzene-1,3-dicarbonitriles derivatives, including those with methoxy groups, have shown significant inhibition efficiency on mild steel in acidic environments. Electrochemical, thermodynamic, and surface analysis techniques reveal that these compounds act as mixed-type inhibitors, adhering to the steel surface and forming protective layers (Verma et al., 2015).

Synthesis and Chemistry

This compound and its derivatives are key intermediates in various synthetic chemistry processes. For example, they have been used in the synthesis of 1-chloro-6-methoxy-isoquinolin-3-ol and its derivatives, showcasing efficient and reproducible synthetic routes (Zheng et al., 2009). Additionally, these compounds are involved in the synthesis of complex molecules like Gefitinib, an anticancer drug (Jin et al., 2005).

Optical and Electronic Properties

Research on this compound derivatives also extends to their optical and electronic properties. Studies have been conducted on related compounds like 5-bromo-2-methoxybenzonitrile to understand their geometric structures, vibrational spectra, and potential for applications in non-linear optics (NLO) (Kumar & Raman, 2017). Similar investigations have been done on other derivatives, providing insights into their electronic transitions and thermodynamic properties (Ajaypraveenkumar et al., 2017).

Safety and Hazards

5-Methoxy-2-methylbenzonitrile may cause skin sensitization . It is classified as a non-combustible solid . The recommended personal protective equipment includes a dust mask type N95 (US), eyeshields, and gloves .

properties

IUPAC Name

5-methoxy-2-methylbenzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO/c1-7-3-4-9(11-2)5-8(7)6-10/h3-5H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHWYFZMTYODWOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)OC)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101305690
Record name 5-Methoxy-2-methylbenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101305690
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

147.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

22246-19-1
Record name 5-Methoxy-2-methylbenzonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=22246-19-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Methoxy-2-methylbenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101305690
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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